![molecular formula C21H22N4O2S B2535329 N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251543-30-2](/img/structure/B2535329.png)
N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
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Overview
Description
The compound “N-(2-phenylpropyl)-4-(propionylamino)-3-pyridin-2-ylisothiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an isothiazole ring, a pyridine ring, an amide group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isothiazole and pyridine rings are aromatic and planar, while the phenyl group adds additional aromatic character. The amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and an amide group, this compound is likely to have a relatively high boiling point and may be soluble in polar solvents .Scientific Research Applications
- Researchers have explored the use of this compound in catalysis. Specifically, a bimetallic metal-organic framework material called Fe2Ni-BDC (generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions) was synthesized using this compound as an organic ligand .
- The compound has been used to synthesize novel heterocyclic compounds. For example, N-(pyridin-2-yl)imidates derived from this scaffold were converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole .
- Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives based on this compound. These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Catalysis and Metal-Organic Frameworks (MOFs)
Heterocyclic Synthesis
Biological Activity Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-phenylpropyl)-4-(propanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-17(26)24-19-18(16-11-7-8-12-22-16)25-28-20(19)21(27)23-13-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZAPBUQMOCWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylpropyl)-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide |
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